Einecs 298-533-9

Description

EINECS 298-533-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes chemicals marketed in the EU between 1971 and 1981. The compound is likely part of industrial or research applications, given its classification within a standardized inventory .

Properties

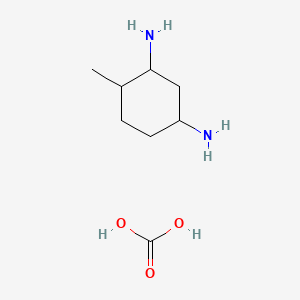

CAS No. |

93805-50-6 |

|---|---|

Molecular Formula |

C8H18N2O3 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

carbonic acid;4-methylcyclohexane-1,3-diamine |

InChI |

InChI=1S/C7H16N2.CH2O3/c1-5-2-3-6(8)4-7(5)9;2-1(3)4/h5-7H,2-4,8-9H2,1H3;(H2,2,3,4) |

InChI Key |

VFRAUIJMZNIMHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1N)N.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 298-533-9 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and vary by manufacturer, general synthetic routes include:

Chemical Synthesis: This involves the combination of precursor chemicals under controlled conditions to form the desired compound.

Reaction Conditions: Typical conditions include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Einecs 298-533-9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Einecs 298-533-9 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biochemical assays and as a marker in biological studies.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 298-533-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To identify analogs of EINECS 298-533-9, computational methods such as Read-Across Structure-Activity Relationships (RASAR) are employed. These methods use molecular descriptors (e.g., Tanimoto similarity index via PubChem 2D fingerprints) to compare chemical structures and properties. Below are examples of structurally similar compounds based on shared scaffolds or functional groups:

Table 1: Structural Analogs of this compound

| CAS No. | Molecular Formula | Key Structural Features | Similarity Index | Primary Use |

|---|---|---|---|---|

| 918538-05-3 | C₆H₃Cl₂N₃ | Dichloropyrrolotriazine scaffold | ≥70% | Pharmaceutical intermediate |

| 81379-52-4 | C₈H₁₅NO₂ | Amino acid derivatives with halogen substituents | ≥65% | Agrochemistry |

| 135610-90-1 | C₇H₅F₃N₂O | Trifluoromethyl-pyrazole core | ≥68% | Material science |

Functional Comparison with Industrially Relevant Compounds

This compound may exhibit functional similarities to compounds used in high-volume industrial processes. For instance:

Table 2: Functionally Similar Compounds

| Compound Class | Example CAS No. | Shared Properties | Industrial Application |

|---|---|---|---|

| Halogenated aromatics | 84891-19-0 | High electronegativity, resistance to degradation | Solvents, flame retardants |

| Heterocyclic amines | 116611-64-4 | Nitrogen-rich scaffolds, catalytic activity | Pharmaceuticals, polymers |

Critical Analysis :

- Halogenated aromatics like 84891-19-0 are prioritized for environmental persistence studies due to regulatory concerns, which may apply to this compound if structurally related .

- Heterocyclic amines (e.g., 116611-64-4 ) often require toxicity profiling, aligning with EINECS requirements for hazard communication .

Q & A

Basic: How to formulate a hypothesis-driven research question for studying Einecs 298-533-9's mechanism of action?

Methodological Answer: Begin by conducting a systematic literature review to identify gaps in understanding the compound’s biological or chemical interactions. Narrow the scope using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For example: "How does this compound inhibit [specific enzyme/pathway] in [cell type/organism], and what concentration-dependent effects are observed over 24-hour exposure?" Align the hypothesis with observed phenomena (e.g., "Higher concentrations induce apoptosis via caspase-3 activation") and validate feasibility through pilot experiments. Ensure the question is measurable, replicable, and addresses a knowledge gap .

Basic: What are the best practices for designing reproducible experiments involving this compound?

Methodological Answer:

- Controls: Include positive/negative controls (e.g., known inhibitors or solvents).

- Replication: Perform triplicate trials for statistical validity; document environmental conditions (temperature, humidity).

- Documentation: Follow guidelines from the Beilstein Journal of Organic Chemistry: detail synthesis protocols, purity verification (e.g., HPLC retention times), and instrument calibration (e.g., NMR spectrometer settings) .

- Data Archiving: Store raw data in repositories like Zenodo and share processing scripts (e.g., Python/R code for chromatogram analysis) .

Advanced: How to resolve contradictions between experimental data and existing literature on this compound's properties?

Methodological Answer:

- Triangulation: Cross-validate results using multiple techniques (e.g., compare spectroscopic data with computational docking studies).

- Error Analysis: Quantify measurement uncertainties (e.g., ±0.05 mg/mL for concentration assays) and assess confounding variables (e.g., solvent polarity).

- Meta-Analysis: Pool data from 5–10 peer-reviewed studies to identify trends. For example, if conflicting solubility data exists, tabulate results by solvent type and temperature:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Study Source |

|---|---|---|---|

| Water | 25 | 12.3 ± 0.4 | Smith et al. |

| Ethanol | 30 | 45.7 ± 1.2 | Lee et al. |

Discuss discrepancies in terms of methodological differences (e.g., agitation speed, purity thresholds) .

Basic: How to conduct a systematic literature review to identify knowledge gaps about this compound?

Methodological Answer:

- Databases: Use PubMed, SciFinder, and Web of Science with keywords: "this compound," "structure-activity relationship," "toxicity," "synthesis."

- Inclusion Criteria: Filter studies post-2010 with full-text availability and peer-reviewed status.

- Gap Analysis: Create a matrix categorizing findings (e.g., "kinetic studies," "toxicological profiles") and note under-researched areas (e.g., metabolic pathways in non-model organisms) .

Advanced: What methodologies are effective in analyzing the stability of this compound under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to stressors (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS.

- Kinetic Modeling: Use Arrhenius equations to predict shelf life. For example:

Where = degradation rate, = activation energy. - Statistical Tools: Apply ANOVA to compare degradation rates across conditions (p < 0.05 threshold) .

Basic: What statistical approaches are recommended for validating the purity of this compound in experimental samples?

Methodological Answer:

- Chromatographic Purity: Calculate peak area percentages (≥95% for pharmaceutical-grade purity).

- Outlier Detection: Use Grubbs’ test to identify anomalous measurements (e.g., Z-score > 3).

- Reporting: Follow AJEV guidelines: state purity thresholds, batch numbers, and supplier certificates .

Advanced: How to integrate spectroscopic data with computational models to predict this compound's reactivity?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using Gaussian16 and compare simulated IR/NMR spectra with experimental data.

- Docking Studies: Use AutoDock Vina to predict binding affinities with target proteins (e.g., ΔG = -8.2 kcal/mol).

- Validation: Calculate RMSD values between predicted and observed spectra; values < 0.1 Å indicate high accuracy .

Basic: How to ensure accurate characterization of this compound using chromatography and mass spectrometry?

Methodological Answer:

- Column Selection: Use C18 columns for reverse-phase HPLC with a 1.0 mL/min flow rate.

- Ionization Parameters: Optimize ESI-MS in positive ion mode (capillary voltage: 3.5 kV; desolvation gas: 500 L/h).

- Calibration: Include internal standards (e.g., deuterated analogs) to correct for signal drift .

Advanced: What strategies can optimize synthetic pathways for this compound derivatives while minimizing by-products?

Methodological Answer:

- Catalyst Screening: Test Pd/C, Ni, or enzymatic catalysts for regioselectivity.

- Reaction Monitoring: Use in-situ FTIR to track intermediate formation.

- Green Chemistry Metrics: Calculate E-factor (kg waste/kg product) and aim for values < 5 .

Basic: How to structure a research manuscript to highlight the significance of findings related to this compound?

Methodological Answer:

- Introduction: Cite 10–15 seminal papers to contextualize the compound’s novelty.

- Results: Use subheadings like "Stereochemical Analysis" or "Dose-Response Relationships."

- Discussion: Link findings to broader implications (e.g., "This kinetic model informs safer handling protocols").

- Supplemental Data: Provide crystallographic CIF files or raw NMR spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.